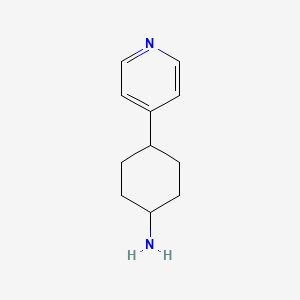

4-(4-Pyridinyl)cyclohexanamine

Description

General Overview of Pyridinyl-Cyclohexanamine Hybrid Structures in Contemporary Chemical Research

In modern chemical and pharmaceutical research, hybrid structures that combine multiple pharmacophores into a single molecule are of significant interest. The pyridinyl-cyclohexanamine scaffold represents one such hybrid, merging the distinct chemical properties of a pyridine (B92270) ring and a cyclohexylamine (B46788) moiety. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in numerous natural products, vitamins, and a vast array of FDA-approved drugs. orgsyn.orgbeilstein-journals.org Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, which are critical for interactions with biological targets. orgsyn.orgsemanticscholar.org

The cyclohexylamine portion provides a three-dimensional, saturated ring system (a high Fsp3-content), which is increasingly valued in medicinal chemistry for creating compounds with improved metabolic stability and novel intellectual property positions. chemscene.com The amine group on the cyclohexane (B81311) ring is a key functional handle, allowing for further chemical modification and the introduction of diverse substituents. Research into related structures, such as 4,4-disubstituted cyclohexylamines, has led to the discovery of potent antagonists for receptors like the neurokinin-1 (NK₁) receptor, highlighting the therapeutic potential of this structural class. nih.gov The combination of the flat, aromatic, and basic pyridine unit with the flexible, three-dimensional cyclohexylamine core creates a versatile platform for designing new chemical entities with potential applications across various fields of chemical research.

Significance and Broader Academic Research Context of 4-(4-Pyridinyl)cyclohexanamine

The specific compound, this compound, embodies the hybrid scaffold discussed above. While detailed research dedicated exclusively to this molecule is not extensively documented in peer-reviewed literature, its significance lies in its potential as a valuable building block for chemical synthesis and drug discovery. Its structure combines a hydrogen bond-accepting pyridine ring with a primary amine on a cyclohexane spacer, which can act as a hydrogen bond donor and a site for further derivatization.

In the broader academic context, this compound is situated at the intersection of heterocyclic chemistry and medicinal chemistry. It serves as a precursor for the synthesis of more complex molecules. For instance, the primary amine can be readily acylated or alkylated to generate libraries of amides, ureas, or secondary/tertiary amines. This modular approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties. The synthesis of derivatives like N-Methyl-4-(pyridin-4-yl)cyclohexanamine illustrates this principle. lookchem.com Therefore, the academic and industrial interest in this compound is primarily as a versatile intermediate for creating novel compounds targeted at various biological pathways.

Chemical and Physical Properties

The properties of this compound and its direct synthetic precursor, 4-(4-Pyridinyl)cyclohexanone, are summarized below.

Note: The data for 4-(4-Pyridinyl)cyclohexanone is sourced from lookchem.com. Data for this compound is sourced from bldpharm.com. Detailed experimental spectroscopic data for this compound is not widely available in the reviewed public literature.

Synthesis and Characterization

The most direct and common synthetic route to this compound is through the reductive amination of its ketone precursor, 4-(4-Pyridinyl)cyclohexanone. lookchem.com This widely used transformation in organic chemistry involves two key steps that are often performed in a single pot: the formation of an imine followed by its reduction to an amine.

Imine Formation: 4-(4-Pyridinyl)cyclohexanone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) or ammonia itself, to form an intermediate imine or enamine. This reaction is typically catalyzed by a weak acid.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed for this step. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they are selective for the imine over the ketone starting material. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method. encyclopedia.pubresearchgate.net

The resulting product, this compound, would then be isolated and purified using standard laboratory techniques such as extraction and column chromatography.

Characterization of the final compound would be essential to confirm its identity and purity. The standard analytical methods employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the molecular structure by showing the chemical shifts, integrations, and coupling patterns of the hydrogen and carbon atoms, respectively. This would verify the presence of both the pyridine and the substituted cyclohexane rings. mdpi.com

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C=N/C=C stretches of the pyridine ring. mdpi.com

Known Chemical Reactions and Derivatives

The chemical reactivity of this compound is dominated by its nucleophilic primary amine group. This functionality serves as a versatile handle for synthesizing a wide range of derivatives.

Acylation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives.

Alkylation/Arylation: Reaction with alkyl halides or through further reductive amination with other aldehydes or ketones can yield secondary and tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These motifs are common in bioactive molecules.

Through these reactions, the core this compound scaffold can be elaborated into more complex structures, such as the N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)cyclohexanamine found in chemical databases, demonstrating its utility as a foundational piece in constructing larger, more functionalized molecules. kanto.com.my

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-pyridin-4-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h5-9,11H,1-4,12H2 |

InChI Key |

ZNRMYRBWHQYIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Pyridinyl Cyclohexanamine and Its Analogues

Established Chemical Synthesis Pathways

Established synthetic routes provide reliable and well-documented methods for accessing the 4-(4-Pyridinyl)cyclohexanamine scaffold. These strategies include nucleophilic substitution, catalytic hydrogenation, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Approaches to Pyridinyl-Cyclohexanamine Linkages

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a viable strategy for forming the pyridinyl-cyclohexanamine bond. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present. youtube.com The reaction is highly regioselective, favoring attack at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comyoutube.com

In a typical approach, a pyridine derivative with a suitable leaving group (e.g., a halogen) at the 4-position is reacted with a cyclohexanamine derivative. Conversely, a 4-pyridyl nucleophile could react with a cyclohexyl derivative bearing a leaving group. The mechanism involves the initial addition of the nucleophile to the pyridine ring, breaking the aromaticity, followed by the elimination of the leaving group to restore the aromatic system. quimicaorganica.org The efficiency of the substitution is enhanced by the presence of electron-withdrawing groups on the pyridine ring, which further increase its electrophilicity. youtube.com

Catalytic Hydrogenation of Aromatic Pyridine Precursors to the Cyclohexane (B81311) Ring System

Catalytic hydrogenation is a fundamental and widely used method for the reduction of aromatic systems. This approach is particularly useful for converting an aromatic precursor, such as 4-(4-pyridinyl)aniline, into the desired this compound. The process involves the reduction of the aniline (B41778) phenyl ring to a cyclohexane ring while preserving the pyridine moiety. Alternatively, the pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring under different catalytic conditions. rsc.org

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. Heterogeneous catalysts are commonly employed due to their ease of separation and industrial applicability. nih.govresearchgate.net Metals such as platinum, palladium, rhodium, and nickel are effective for this transformation. rsc.orgresearchgate.netwikipedia.org For instance, the hydrogenation of aniline to cyclohexylamine (B46788) can be achieved using nickel or cobalt-based catalysts. wikipedia.org Similarly, platinum oxide (PtO₂) in acetic acid is a mild and effective catalyst for the hydrogenation of substituted pyridines. researchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been reported as an efficient method that operates under ambient temperature and pressure. nih.govacs.org

| Catalyst | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Platinum Oxide (PtO₂) | Substituted Pyridines | H₂ (50-70 bar), Acetic Acid | Mild reducing catalyst for synthesizing piperidine derivatives. | researchgate.net |

| Palladium on Carbon (Pd/C) | Pyridines | Often requires harsh conditions (high pressure/temperature). | Commonly used heterogeneous catalyst. | rsc.orgresearchgate.net |

| Rhodium on Carbon (Rh/C) | Pyridines | Variable conditions. | Effective for pyridine hydrogenation. | researchgate.net |

| Rhodium(III) Oxide (Rh₂O₃) | Functionalized Pyridines | H₂ (5 bar), TFE, 40 °C | Stable, commercially available catalyst effective under mild conditions. | rsc.org |

| Cobalt/Nickel-based | Aniline | H₂ | Primary industrial route for cyclohexylamine production. | wikipedia.org |

| Rhodium on Ketjenblack (Rh/KB) | Pyridines | Electrocatalytic, Ambient Temp/Pressure | High energy efficiency without acidic additives. | nih.govacs.org |

Transition Metal-Catalyzed Coupling Reactions for Constructing the Pyridinyl-Cyclohexanamine Skeleton

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for constructing the C-C bond between the pyridine and cyclohexane rings. Methodologies such as Suzuki, Stille, and Negishi couplings are mainstays in modern organic synthesis for forming such linkages. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a catalyst, most commonly based on palladium.

For the synthesis of the this compound skeleton, a plausible strategy involves the palladium-catalyzed coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with a 4-aminocyclohexylboronic acid derivative or a related organometallic species. More advanced methods also utilize the direct C-H functionalization of pyridines, which avoids the pre-functionalization of the starting materials. nih.gov For example, rhodium(III)-catalyzed dehydrogenative cross-coupling has been used for the heteroarylation of pyridines. nih.gov Another sophisticated approach is the de novo construction of the pyridine ring itself via a transition metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes, which allows for precise control over the substitution pattern. rsc.org

| Reaction Type | Metal Catalyst | Reactants | Description | Reference |

|---|---|---|---|---|

| Dehydrogenative Heck Reaction | Palladium (Pd) | Pyridines and Alkenes | Forms C-C bonds via C-H activation, often at the C-3 position. | nih.gov |

| Dehydrogenative Cross-Coupling | Rhodium (Rh) | Pyridines and Heteroarenes | Enables distal heteroarylation of pyridines. | nih.gov |

| [2+2+2] Cycloaddition | Various (e.g., Co, Rh, Ni) | Nitriles and Alkynes | Constructs the pyridine ring from acyclic precursors. | rsc.org |

| ortho-C(sp²)–H Functionalization | Rare Earth Metals (e.g., Gd, Sc) | Pyridines and Imines/Alkenes | Catalytic functionalization at the position ortho to the nitrogen. | nih.gov |

Advanced and Innovative Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated protocols for synthesizing complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

Stereoselective and Chiral Synthesis of this compound

The 1,4-disubstituted cyclohexane ring in this compound can exist as cis and trans diastereomers. Controlling this relative stereochemistry is a key challenge. Stereoselective synthesis aims to produce a single diastereomer preferentially. This can be achieved, for example, during the catalytic hydrogenation of a 4-(4-pyridinyl)aniline precursor, where the choice of catalyst and conditions can influence the facial selectivity of hydrogen addition to the aromatic ring, leading to a predominance of either the cis or trans isomer.

Furthermore, visible-light-enabled photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. For instance, a [4+2]-cycloaddition reaction between benzocyclobutylamines and enones has been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of modern photocatalysis to construct substituted cyclohexylamine rings with high stereocontrol. nih.gov

Enantioselective Preparation Techniques

When the cyclohexane ring or pyridine ring is appropriately substituted, this compound can be chiral. Enantioselective synthesis focuses on producing a single enantiomer. This is crucial in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Achieving enantioselectivity requires the use of a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent. For example, the enantioselective synthesis of azaindolines has been accomplished through a cation-directed cyclization of aminopyridine-derived imines using phase-transfer catalysis with a chiral catalyst. nih.gov The synthesis of chiral non-racemic 1-(pyridinyl)ethyl derivatives has been achieved through lipase-catalyzed acetylation followed by stereospecific SN2 substitution, demonstrating a method to introduce a stereocenter adjacent to the pyridine ring. researchgate.net Similarly, gold-catalyzed intramolecular hydroarylation using chiral ligands has been employed for the highly enantioselective synthesis of helicenes, showcasing the power of chiral metal complexes in controlling absolute stereochemistry. nih.gov These principles can be adapted to the synthesis of this compound analogs, for instance, by employing a chiral catalyst in a transition metal-catalyzed coupling step or during an asymmetric hydrogenation process to set the desired stereocenter(s).

Diastereoselective Control in Cyclohexane Ring Formation

Achieving diastereoselective control during the formation of the substituted cyclohexane ring is paramount in the synthesis of this compound analogues. The relative orientation of the pyridinyl and amino groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

One common strategy involves cascade reactions, such as the Michael–aldol reaction, to construct the cyclohexanone (B45756) skeleton with a high degree of stereoselectivity. nih.gov For instance, the reaction between enones and Michael donors can lead to highly functionalized cyclohexanones, which are precursors to the desired amine. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome.

Another approach is the use of pyridine-boryl radical-catalyzed formal [4+2] cycloadditions. This method allows for the synthesis of polysubstituted cyclohexenes from cyclobutanes and alkynes, often with high to excellent diastereoselectivity that is controlled by the substrate. researchgate.netnih.gov These cyclohexene (B86901) intermediates can then be further modified and reduced to obtain the saturated cyclohexanamine ring with the desired stereochemistry.

The stereoselective synthesis of the cyclohexanone core is a key area of interest as it is a common feature in many pharmaceutical drugs and natural products. nih.gov Methods like cascade inter–intramolecular double Michael addition strategies have been reported to produce functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov

Implementation of Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally friendly methods to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.govmdpi.com In the synthesis of pyridinyl-cyclohexanamine and related heterocyclic compounds, several green chemistry principles are being implemented.

Key green approaches include:

Microwave-assisted synthesis: This technique often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.orgnih.gov It is recognized as a valuable tool in green chemistry for its efficiency. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step, reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.inbaranlab.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or conducting reactions under solvent-free (neat) conditions, is a core principle of green chemistry. ijpsonline.comdoaj.org

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, can improve reaction efficiency and reduce waste. rasayanjournal.co.in

These sustainable techniques not only offer environmental and financial benefits but also simplify workup procedures and shorten reaction times. rasayanjournal.co.in

Multicomponent Reaction Strategies for Complex Pyridinyl-Cyclohexanamine Derivatives

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. baranlab.orgnih.gov They are highly valued for their efficiency and ability to generate diverse libraries of compounds. For the synthesis of complex pyridinyl-cyclohexanamine derivatives, MCRs like the Ugi and Passerini reactions are particularly relevant. nih.govresearchgate.netorganic-chemistry.org

The Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxyamides. nih.govorganic-chemistry.org It provides three points of diversity, allowing for the rapid generation of varied molecular structures. nih.gov

The Ugi Reaction: As a four-component reaction, the Ugi reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov This reaction is known for its high atom economy, high yields, and the formation of water as the only byproduct, which simplifies purification. nih.gov

These MCRs can be employed to construct complex scaffolds that incorporate the pyridinyl-cyclohexanamine core or to derivatize the core structure itself, leading to highly functionalized molecules. researchgate.net For instance, a one-pot, four-component reaction can be used to synthesize novel pyridine derivatives efficiently. nih.govacs.org The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that can be adapted for mechanochemical (solvent-free) synthesis of related structures. nih.gov

| Strategy | Key Features | Primary Advantage(s) | Relevant Reaction Type(s) |

|---|---|---|---|

| Diastereoselective Control | Controls the 3D arrangement of atoms (cis/trans isomers). | Produces specific stereoisomers, crucial for biological activity. | Cascade Michael-Aldol, [4+2] Cycloadditions nih.govresearchgate.netnih.gov |

| Green Chemistry | Reduces waste and hazardous substance use; improves energy efficiency. | Environmentally friendly, often safer and more cost-effective. rasayanjournal.co.in | Microwave-assisted synthesis, solvent-free reactions nih.govacs.orgdoaj.org |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High efficiency, atom economy, and rapid generation of molecular diversity. baranlab.orgnih.gov | Ugi, Passerini, Hantzsch reactions nih.govorganic-chemistry.orgnih.gov |

Strategic Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification. Strategic derivatization of either the pyridine ring or the cyclohexane system allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships.

Functionalization of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, presents unique challenges and opportunities for functionalization. researchgate.netrsc.org Its reactivity is distinct from that of benzene.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is difficult due to the deactivating effect of the electronegative nitrogen atom, which also tends to be protonated or coordinate to Lewis acids under typical reaction conditions. wikipedia.orgyoutube.com When these reactions do occur, they favor substitution at the 3- and 5-positions. quimicaorganica.org To overcome this low reactivity, the pyridine ring can be activated by N-oxidation, which makes the ring more susceptible to electrophilic attack. wikipedia.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this type of reaction. stackexchange.com

Radical Functionalization: Newer methods have been developed for the C4-selective functionalization of pyridines. nih.govdigitellinc.com One such strategy involves the generation of pyridinyl radicals from pyridinium (B92312) ions via single-electron transfer (SET) reduction. These neutral radicals can then couple effectively with other radical species, offering a distinct pathway for modification that diverges from classical Minisci chemistry. nih.gov

Modifications and Substituent Effects on the Cyclohexane Ring System

Modifications to the cyclohexane ring can influence the molecule's conformation and how it interacts with biological targets. Introducing substituents on the cyclohexane ring can alter its lipophilicity, polarity, and steric profile.

Synthesis of Complex Hybrid Structures Incorporating Pyridinyl-Cyclohexanamine Units

The this compound scaffold is a valuable building block for the construction of more complex "hybrid" molecules. This strategy, often employed in medicinal chemistry, involves combining two or more distinct pharmacophoric scaffolds into a single molecule to create novel therapeutic agents with potentially enhanced or multi-target activity. rsc.orgnih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4-(4-Pyridinyl)cyclohexanamine. These vibrations are unique to the compound's structure and provide a characteristic fingerprint.

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine and the pyridine (B92270) ring also present characteristic absorption bands. Furthermore, the aromatic C-H stretching of the pyridine ring and the aliphatic C-H stretching of the cyclohexane (B81311) ring can be distinguished.

Conformational analysis of the cyclohexane ring, whether it exists in a chair or boat conformation and the axial or equatorial position of the substituents, can also be inferred from the fine details of the FT-IR spectrum. The specific frequencies and intensities of the vibrational bands are sensitive to the molecule's conformation.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Primary Amine |

| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850-2960 | Cyclohexane Ring |

| C=N Stretch | 1590-1650 | Pyridine Ring |

| C=C Stretch | 1400-1600 | Pyridine Ring |

| C-N Stretch | 1000-1250 | Amine/Pyridine |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral fingerprint is highly specific to the molecule's vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy can be used to clearly identify the breathing modes of the pyridine ring, which are strong and characteristic Raman bands. The vibrations of the cyclohexane ring and the C-C backbone also give rise to distinct Raman signals. By combining FT-IR and Raman data, a more complete assignment of the vibrational modes of the molecule can be achieved, leading to a more robust structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR spectroscopy provides a detailed map of the different proton environments within this compound. The chemical shift of each proton signal is indicative of its electronic environment. For example, the protons on the pyridine ring will resonate at a higher chemical shift (downfield) compared to the protons on the cyclohexane ring due to the deshielding effect of the aromatic ring current.

The multiplicity (splitting pattern) of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. This information is crucial for establishing the connectivity of the molecule. For instance, the signal for the proton attached to the nitrogen atom of the amine group will typically appear as a broad singlet, while the protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with their neighbors.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (ortho to N) | ~8.5 | Doublet |

| Pyridine-H (meta to N) | ~7.2 | Doublet |

| Cyclohexane-H (methine, C1) | Variable | Multiplet |

| Cyclohexane-H (axial/equatorial) | 1.2-2.2 | Multiplet |

| Amine-H | Variable (broad) | Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Pyridine-C (ipso) | ~150 |

| Pyridine-C (ortho to N) | ~150 |

| Pyridine-C (meta to N) | ~121 |

| Cyclohexane-C1 (attached to N) | ~50 |

| Other Cyclohexane-C | 25-45 |

For a molecule with the complexity of this compound, which possesses stereoisomers (cis/trans isomers of the cyclohexane ring), one-dimensional NMR spectra can become crowded and difficult to interpret definitively. In such cases, advanced multi-dimensional NMR techniques are employed to resolve ambiguities and provide a complete structural assignment.

Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, helping to trace out the spin systems within the cyclohexane and pyridine rings. HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the pyridine ring and the cyclohexane ring. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the substituents on the cyclohexane ring (i.e., whether the amine and pyridine groups are cis or trans to each other).

Through the application of these sophisticated NMR methods, a comprehensive and unambiguous three-dimensional structure of this compound can be determined with a high degree of confidence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For "this compound," this technique provides crucial information for its identification and characterization.

The molecular formula of "this compound" is C₁₁H₁₆N₂. chemsrc.com This composition gives it a molecular weight of approximately 176.26 g/mol . chemsrc.com In a mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure.

While a detailed fragmentation pattern for "this compound" is not extensively documented in the provided search results, general principles of mass spectrometry allow for prediction of its behavior. libretexts.orglibretexts.org The presence of the pyridine ring, an aromatic system, is expected to yield a relatively stable molecular ion peak. libretexts.org Fragmentation would likely involve the cleavage of bonds within the cyclohexylamine (B46788) ring and the bond connecting it to the pyridine ring. The loss of the amino group (-NH₂) or fragments of the cyclohexane ring are plausible fragmentation pathways. libretexts.orgaip.org The resulting mass spectrum would display a series of peaks, with the base peak representing the most stable and abundant fragment ion. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | chemsrc.com |

| Molecular Weight | 176.26 g/mol | chemsrc.com |

| Expected Molecular Ion (M⁺˙) | m/z 176 | chemsrc.com |

| Predicted Fragmentation | Cleavage of cyclohexyl and amine groups | libretexts.orgaip.org |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is essential for determining the absolute structure, stereochemistry, and the nature of intermolecular forces that govern the crystal packing of "this compound."

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement in a molecule. mdpi.comuol.de By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions. uol.de

For "this compound," SCXRD would reveal the exact conformation of the cyclohexane ring (typically a chair conformation) and the relative orientation of the pyridinyl and amino substituents. nih.gov It would also provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. uol.de For instance, in a related structure, N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate, the central cyclohexyl ring adopts a chair conformation with the substituents in equatorial positions. nih.gov The pyridyl ring's tilt with respect to the cyclohexane ring can also be precisely determined. nih.gov

The solid-state structure of "this compound" is significantly influenced by intermolecular forces. The amino group (-NH₂) is a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. researchgate.net SCXRD can precisely map these hydrogen bonding networks, which play a crucial role in stabilizing the crystal lattice. nih.gov In similar structures, extensive N-H···N and N-H···O (if solvent molecules like water are present) hydrogen bonds are observed, forming complex three-dimensional networks. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. science.govrsc.org Different polymorphs of the same compound can exhibit distinct physical properties. SCXRD is the primary tool for identifying and characterizing different polymorphic forms, as each polymorph will have a unique unit cell and crystal structure. rsc.orgacs.org

Table 2: Crystallographic Data for a Related Compound, N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Conformation | Chair | nih.gov |

| Key Interactions | N-H···O, N-H···Cl, C-H···Cl, C-H···π | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD used to analyze a polycrystalline or powdered sample. nih.govicdd.com Instead of a single diffraction pattern from one crystal, PXRD produces a one-dimensional diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). pdx.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are excited from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For aromatic compounds like those containing a pyridine ring, the electronic transitions are typically of the π → π* type. up.ac.za These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of conjugated systems, where multiple double bonds are linked, can lead to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. libretexts.orgup.ac.za

In the context of this compound, the pyridine ring acts as a chromophore, the part of the molecule responsible for absorbing UV/Vis light. vscht.cz The electronic transitions are influenced by the molecular structure and the solvent used for analysis. up.ac.zavscht.cz Solvents themselves have cutoff wavelengths below which they absorb significantly and should not be used for sample analysis. vscht.cz

Studies on related pyridinyl compounds, such as Sn(IV)tetrakis(4-pyridyl) porphyrins, demonstrate that factors like axial ligation and protonation at the pyridine sites can significantly impact the electronic absorption spectra. researchgate.net These modifications alter the energy levels of the molecular orbitals, resulting in shifts in the absorption maxima (λmax). researchgate.net The intensity of absorption is related to the probability of the electronic transition. vscht.cz

Table 1: Representative UV-Vis Absorption Data for Aromatic Systems

| Compound Type | Transition Type | Typical λmax (nm) | Reference |

|---|---|---|---|

| Benzene | π → π* | 180, 200, 260 | up.ac.za |

| Conjugated Polyenes | π → π* | Increases with conjugation | libretexts.org |

| Aromatic Carbonyls | n → π* | Varies with substituents | libretexts.org |

| Pyridine Derivatives | π → π, n → π | Dependent on structure | researchgate.net |

Elemental Analysis for Purity and Stoichiometric Confirmation

Elemental analysis is a crucial technique for verifying the purity and elemental composition of a synthesized compound. rsc.org It determines the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a sample. nih.gov This experimental data is then compared to the theoretically calculated values based on the compound's molecular formula.

For a new compound to be considered pure, the experimentally found values for C, H, and N should typically be within ±0.4% of the calculated values. nih.gov This level of accuracy provides strong evidence for the compound's identity and stoichiometry. nih.gov

The process of elemental analysis is a powerful tool for purity determination, and for many scientific publications, it is a prerequisite for reporting new compounds. rsc.org While other techniques like high-field NMR can also indicate purity, elemental analysis provides direct evidence of the elemental makeup. nih.gov

Table 2: Theoretical vs. Experimental Elemental Analysis | Element | Theoretical % | Experimental % | Deviation % | |---|---|---|---| | Carbon (C) | Ccalc | Cexp | |Cexp - Ccalc| | | Hydrogen (H) | Hcalc | Hexp | |Hexp - Hcalc| | | Nitrogen (N) | Ncalc | Nexp | |Nexp - Ncalc| | Note: The acceptable deviation is generally ≤ 0.4%

Microscopic and Morphological Characterization for Materials Applications

When this compound or its derivatives are incorporated into materials, understanding their surface morphology and internal structure is critical. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide this information at the micro and nanoscale.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of a sample. nih.gov It provides a three-dimensional-like image by scanning the surface with a focused beam of electrons. nih.gov For materials containing pyridinyl compounds, SEM can reveal information about particle shape, size distribution, and surface features. researchgate.net The technique has been used to study the morphology of various materials, from metal complexes to plant and fungal samples. nih.govresearchgate.net

Transmission Electron Microscopy (TEM)

TEM offers much higher resolution than SEM, allowing for the observation of internal structures at the atomic scale. nanoscience.com An electron beam is transmitted through an ultra-thin sample, providing detailed images of the material's ultrastructure. anapath.ch In the context of materials science, TEM can be used to examine the dispersion of nanoparticles, the layers in a composite material, or the crystal structure of a compound. nanoscience.comresearchgate.net

Atomic Force Microscopy (AFM)

AFM is a powerful technique for imaging surfaces at the atomic level and can also measure the physical properties of a surface. nih.gov A sharp tip on a cantilever scans the sample surface, and the deflection of the cantilever is used to create a topographical map. mdpi.com AFM has been used to study a wide range of materials, including DNA, polymers, and molecular self-assemblies. nih.govmdpi.com For materials involving pyridinyl compounds, AFM can provide insights into surface roughness, the formation of self-assembled monolayers, and even probe intermolecular interactions like hydrogen bonds. aps.orgdntb.gov.ua Recent advancements in AFM even allow for the resolution of the polarity of individual chemical bonds within a molecule. fzu.cz

Computational Chemistry and Theoretical Investigations of 4 4 Pyridinyl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. raco.cat It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for analyzing the different possible conformations and their relative energies.

Table 1: Representative DFT-Calculated Energetic Properties for a Substituted Cyclohexylamine (B46788) Derivative Note: This table presents illustrative data from a theoretical study on a related cyclohexylamine compound to demonstrate the type of information obtained from DFT calculations.

| Parameter | Value | Unit |

| Total Energy | -559.34 | Hartrees |

| Dipole Moment | 3.52 | Debye |

| Rotational Constant A | 1540.12 | MHz |

| Rotational Constant B | 980.45 | MHz |

| Rotational Constant C | 765.23 | MHz |

These calculations can establish the most stable ground-state conformation, which is crucial for understanding its chemical behavior and interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. q-chem.comnih.gov It is the primary method for predicting optical properties, such as UV-Visible absorption spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netnih.gov

For 4-(4-Pyridinyl)cyclohexanamine, TD-DFT calculations can identify the characteristic π-π* and n-π* transitions associated with the pyridine (B92270) ring. The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). ijcce.ac.ir These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. The choice of functional, such as CAM-B3LYP or ωB97XD, can be critical for achieving accurate results, especially for systems that may exhibit charge-transfer character upon excitation. nih.gov

Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for a Pyridine Derivative Note: Data is representative of typical TD-DFT outputs for pyridine-containing compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.55 | 272.5 | 0.002 |

| S0 → S2 | 4.98 | 249.0 | 0.035 |

| S0 → S3 | 5.85 | 212.0 | 0.150 |

Solvent effects can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to simulate the absorption spectrum in different media. q-chem.com

The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. ijcce.ac.iruoi.gr By computing the magnetic shielding tensors for each nucleus, the GIAO method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR spectra.

In the structural elucidation of this compound, comparing theoretically predicted chemical shifts with experimental data serves as a powerful validation tool. researchgate.net Calculations can help assign specific peaks to the protons and carbons of the pyridine and cyclohexanamine rings. This is particularly useful for distinguishing between the cis and trans isomers, as the different spatial arrangements of the atoms lead to distinct chemical shifts. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or conformational averaging.

Table 3: Hypothetical Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts for this compound Note: This table illustrates the typical application and accuracy of the GIAO method. Values are hypothetical.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Pyridine C2/C6 | 150.1 | 150.5 | -0.4 |

| Pyridine C3/C5 | 124.2 | 124.0 | 0.2 |

| Pyridine C4 | 147.5 | 147.9 | -0.4 |

| Cyclohexane (B81311) C1 | 51.8 | 52.1 | -0.3 |

| Cyclohexane C4 | 45.3 | 45.7 | -0.4 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. colab.ws

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. dergipark.org.tr A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.govwuxiapptec.com Analysis of the orbital distribution reveals the most likely sites for electrophilic and nucleophilic attack. In this molecule, the HOMO is typically localized on the electron-rich amine and pyridine nitrogen, while the LUMO is often centered on the π-system of the pyridine ring.

Table 4: Representative Frontier Molecular Orbital Data from DFT Calculations on a Related Heterocyclic Amine Note: This table shows typical values obtained from FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.12 |

| LUMO Energy | -1.05 |

| HOMO-LUMO Gap (ΔE) | 5.07 |

Global reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Conformations

For this compound, MD simulations can be used to explore its conformational landscape in a solution phase. This includes studying the ring-flipping of the cyclohexane moiety and the rotation around the single bond connecting the two rings. plos.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the amine and pyridine groups and the solvent. This provides a more realistic understanding of the molecule's behavior in a chemical or biological environment compared to gas-phase calculations.

Mechanistic Insights and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. DFT calculations can be used to locate the structures of transition states and calculate the activation energies for different reaction pathways.

For this compound, theoretical methods can provide mechanistic insights into its synthesis and potential reactions. For example, in a synthesis involving the reductive amination of 4-(4-pyridinyl)cyclohexanone, DFT could be used to model the condensation with an amine followed by the reduction of the resulting imine, comparing different reagents and catalysts. mdpi.com Similarly, the mechanism of reactions involving the amine or pyridine functional groups, such as acylation or alkylation, can be studied. beilstein-journals.org This involves calculating the energy profile of the reaction, which helps in understanding the reaction kinetics and identifying the most favorable pathway.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice based on crystallographic data. mdpi.comcore.ac.uk This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules pack together in the solid state.

The analysis generates several graphical outputs. The dnorm surface maps close intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com The shape index and curvedness plots are used to identify specific features like π-π stacking, which appears as adjacent red and blue triangles on the shape index surface. mdpi.comcore.ac.uk

For a quantitative breakdown, 2D fingerprint plots are generated, which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated from these plots.

While a crystal structure for this compound itself is not discussed in the surveyed literature, analyses of structurally analogous compounds provide significant insight. Studies of salts formed between cyclohexylamine and various acids show that strong N-H···O hydrogen bonds are the dominant interactions that direct the supramolecular assembly. researchgate.net Analysis of pyridine-containing crystal structures, such as 4,4'''-quaterpyridine, reveals the importance of C—H···N interactions and π-π stacking in the crystal packing. core.ac.uk For 4,4'''-quaterpyridine, H···H, C···H/H···C, and N···H/H···N contacts were found to be the most significant contributors to the Hirshfeld surface. core.ac.uk

Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Compound (4,4'''-Quaterpyridine)

| Interaction Type | Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 50.6 | Represents van der Waals forces and non-specific contacts between hydrogen atoms. | core.ac.uk |

| C···H / H···C | 27.5 | Indicates C-H···π interactions and general van der Waals contacts. | core.ac.uk |

| N···H / H···N | 10.6 | Corresponds to C-H···N hydrogen bonds, a key directional interaction. | core.ac.uk |

| C···C | 5.8 | Suggests the presence of π-π stacking interactions between pyridine rings. | core.ac.uk |

| N···C / C···N | 1.5 | Minor contacts between nitrogen and carbon atoms. | core.ac.uk |

Applications of 4 4 Pyridinyl Cyclohexanamine and Its Derivatives in Advanced Chemical Research

Catalysis and Organocatalysis Utilizing Pyridinyl-Cyclohexanamine Structures

The unique structural combination of a pyridine (B92270) ring and a cyclohexanamine moiety in 4-(4-Pyridinyl)cyclohexanamine and its derivatives makes them highly effective in various catalytic applications. The pyridine nitrogen can act as a Lewis base or a nucleophile, while the cyclohexanamine portion provides a scaffold that can be modified to influence steric and electronic properties, including the introduction of chirality.

Nucleophilic Catalysis and Lewis Base Catalysis

In the realm of organocatalysis, this compound derivatives are analogous to the well-studied 4-(dialkylamino)pyridines (DMAP), which are powerful nucleophilic catalysts. researchgate.netepa.gov The catalytic cycle in nucleophilic catalysis typically involves the formation of a highly reactive intermediate through the nucleophilic attack of the pyridine nitrogen on an electrophilic substrate, such as an acyl group. princeton.edusemanticscholar.org This intermediate is then more susceptible to attack by a weakly nucleophilic reagent. The high catalytic reactivity is often attributed to the stability of the acylpyridinium intermediate that is formed. researchgate.net

Lewis base catalysis, on the other hand, involves the donation of an electron pair from the catalyst to an acceptor atom in a substrate, thereby increasing the reaction rate. sioc.ac.cn Pyridinyl-amide ion pairs have been shown to be effective Lewis base organocatalysts, with their catalytic reactivity being superior to neutral pyridine-based catalysts in certain reactions. nih.govresearchgate.net The high catalytic activity of these ion pair catalysts is linked to their high Lewis basicities towards neutral electrophiles. researchgate.net The pyridinyl-cyclohexanamine structure can similarly be utilized in Lewis base catalysis, where the pyridine nitrogen acts as the Lewis basic site.

Table 1: Comparison of Catalytic Mechanisms

| Catalysis Type | Role of Pyridinyl-Cyclohexanamine | Intermediate | Example Reaction |

|---|---|---|---|

| Nucleophilic Catalysis | Acts as a nucleophile to form a reactive intermediate. | Acylpyridinium salt | Esterification |

| Lewis Base Catalysis | Donates an electron pair to an electrophile to activate it. | Lewis acid-base adduct | Aza-Morita-Baylis-Hillman reaction |

Asymmetric Catalysis and the Design of Chiral Catalysts

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. myuchem.com The cyclohexanamine framework of this compound provides an excellent platform for the design of chiral catalysts. google.com By introducing chiral centers on the cyclohexane (B81311) ring or by using chiral substituents on the amine, it is possible to create a chiral environment around the catalytically active pyridine nitrogen.

These chiral pyridinyl-cyclohexanamine derivatives can be employed as ligands in asymmetric catalysis, influencing the stereochemical outcome of a reaction. rsc.org For instance, they can be used in asymmetric acylation reactions, where the chiral catalyst differentiates between two enantiotopic groups of a prochiral substrate. The design of such catalysts often involves creating a structure where one face of the pyridine nitrogen is sterically hindered, directing the approach of the substrate. The synthesis of chiral amine derivatives with good to excellent yields and enantioselectivities has been demonstrated using chiral catalysts in asymmetric reductive aminations. researchgate.net

Application in Transition Metal-Catalyzed Organic Transformations

Pyridine derivatives are widely used as ligands in transition metal-catalyzed reactions due to the ability of the nitrogen atom to coordinate with metal centers. researchgate.netcore.ac.uk The this compound scaffold can act as a ligand for various transition metals, such as palladium, rhodium, and ruthenium, thereby influencing the reactivity and selectivity of the catalytic system. nih.govmdpi.com

In transition metal catalysis, the ligand plays a crucial role in stabilizing the metal center, modulating its electronic properties, and controlling the steric environment around it. This, in turn, affects the efficiency and selectivity of the catalyzed transformation. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the reaction outcome. organic-chemistry.org Pyridinyl-cyclohexanamine derivatives, with their tunable steric and electronic properties, can be designed to optimize specific transition metal-catalyzed processes, such as C-H activation, amination, and cyclization reactions. nih.govmdpi.comresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions with Pyridine-based Ligands

| Metal | Reaction Type | Role of Ligand |

|---|---|---|

| Palladium | Cross-coupling (e.g., Suzuki, Negishi) | Stabilizes the active Pd(0) species and facilitates reductive elimination. mdpi.comorganic-chemistry.org |

| Rhodium | Asymmetric hydrogenation, C-H insertion | Creates a chiral environment for enantioselective transformations. nih.gov |

| Ruthenium | Olefin metathesis, transfer hydrogenation | Controls the reactivity and stability of the metal carbene or hydride species. mdpi.com |

Exploration in Biocatalysis and Enzyme Mimicry (focusing on chemical mechanisms)

The principles of catalysis observed in biological systems can inspire the design of synthetic catalysts. The pyridinyl-cyclohexanamine structure, with its combination of a heterocyclic ring and an amino group, can be explored in the context of enzyme mimicry. For instance, the pyridine ring can act as a mimic of cofactors like NAD(P)H, which are involved in biological redox reactions. dntb.gov.ua

In biocatalysis, enzymes are used to perform chemical transformations with high selectivity. The chemoenzymatic synthesis of chiral alcohols bearing a heteroaromatic ring has been demonstrated, where an alcohol dehydrogenase was used for the asymmetric reduction of a carbonyl group. nih.gov While direct applications of this compound in biocatalysis are not extensively documented, its derivatives could potentially serve as substrates or inhibitors for certain enzymes, or be used in chemoenzymatic cascade reactions. The chemical mechanism would involve the interaction of the pyridinyl-cyclohexanamine derivative with the active site of the enzyme, leading to a specific chemical transformation.

Advanced Materials Science and Engineering Applications

The unique chemical structure of this compound also makes it a valuable building block in materials science for the creation of novel polymers and functional materials.

Role as Building Blocks for Polymeric Structures and Networks

The bifunctional nature of this compound, possessing both a reactive amine group and a pyridine ring, makes it an excellent monomer for the synthesis of various polymeric structures. lookchem.cn The amine functionality can participate in polymerization reactions such as polycondensation and polyaddition to form the polymer backbone. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to form poly(β-hydroxyl amine)s. mdpi.comresearchgate.net

The pyridine rings, incorporated as side chains along the polymer backbone, can impart specific properties to the resulting material. They can act as sites for hydrogen bonding, metal coordination, or post-polymerization modification. For instance, polymers containing pyridine units can be used to create self-assembling block copolymers, where the pyridine block can be the hydrophilic component. rsc.orgmdpi.com The ability of the pyridine nitrogen to be protonated or to coordinate with metal ions can be utilized to create pH-responsive materials or polymer-metal composite networks. The synthesis of polymers from various aniline (B41778) derivatives has been explored to create materials with unique electronic and optical properties. acs.org

Table 3: Potential Polymer Architectures from this compound

| Polymer Type | Polymerization Reaction | Role of Pyridine Ring | Potential Application |

|---|---|---|---|

| Polyamide | Polycondensation with diacids | Hydrogen bonding, metal coordination | High-performance fibers, films |

| Poly(β-hydroxyl amine) | Polyaddition with diepoxides | pH-responsiveness, cross-linking site | Drug delivery, smart coatings |

| Block Copolymer | Controlled radical polymerization (e.g., RAFT, ATRP) | Self-assembly, functional domain | Nanostructured materials, membranes mdpi.commdpi.com |

Design and Synthesis of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The pyridinyl moiety of this compound is a key functional group for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring acts as an excellent coordination site (a Lewis base) for metal ions. This interaction is fundamental to the self-assembly processes that form large, ordered structures. nih.govbham.ac.uk

In the context of MOFs, ligands containing pyridyl groups are widely used as "struts" or "linkers" that connect metal-containing nodes to build extended, often porous, crystalline networks. The cyclohexane portion of this compound introduces significant conformational flexibility compared to purely aromatic linkers. This flexibility can influence the topology, porosity, and dynamic behavior of the resulting framework. For instance, the chair-like conformation of the cyclohexane ring can direct the geometry of the final assembly in unique ways. nih.gov

While direct integration of this compound into MOFs is not extensively documented in dedicated studies, the principles of MOF design strongly support its potential. The amine group on the cyclohexane ring could serve as a post-synthetic modification site, allowing for the grafting of other functional molecules onto the MOF's internal surface, thereby tuning its properties for specific applications like catalysis or selective adsorption. The interplay of π-π stacking interactions from the pyridinyl groups and hydrogen bonding involving the amine can further guide the self-assembly process, creating complex and functional supramolecular architectures. mdpi.com

Table 1: Examples of Pyridyl-Containing Linkers in MOF Synthesis

| Linker Molecule | Metal Ion Example | Resulting Structure Type | Potential Application |

|---|---|---|---|

| 4,4'-Bipyridine | Zn(II), Cu(II) | 2D or 3D Porous Framework | Gas Storage, Separation |

| 1,3,5-Tris(4-pyridyl)benzene | Cd(II) | 3D Interpenetrated Network | Luminescence, Sensing |

This table illustrates the role of pyridyl-containing linkers analogous to the pyridinyl group in this compound.

Contribution to Organic Electronic and Photonic Materials (e.g., fluorescent chelators, conductive polymers)

The development of organic materials for electronic and photonic applications often relies on molecules that combine specific electronic properties with structural versatility. researchgate.netuky.edu Derivatives of this compound could contribute to this field, particularly in the area of fluorescent chelators.

A fluorescent chelator is a molecule that changes its fluorescence properties upon binding to a specific ion, often a metal. The design of such molecules typically involves a fluorophore (a light-emitting unit) linked to a chelating group (an ion-binding unit). The pyridinyl group can act as part of the chelating system, while the amine on the cyclohexane ring provides a convenient attachment point for a fluorophore. For example, a fluorescent dye could be chemically bonded to the amine group, creating a derivative that could signal the presence of metal ions through chelation-enhanced fluorescence or quenching.

Research on 3-hydroxy-4-pyridinone-based compounds demonstrates this principle effectively. These molecules are synthesized to include chelating pyridinone units and can be functionalized with fluorophores like rhodamine. nih.gov The resulting conjugates show significant changes in fluorescence upon binding iron, making them useful for detecting this biologically important element. nih.gov This modular approach could be adapted to this compound, using its pyridinyl-cyclohexyl-amine scaffold to create novel sensors.

Table 2: Components of a Potential Fluorescent Chelator Based on this compound

| Component | Function | Example from Literature |

|---|---|---|

| Chelating Group | Binds to target metal ion | 3-hydroxy-4-pyridinone, Pyridine ring |

| Fluorophore | Emits light upon excitation | Rhodamine, Fluorescein |

| Scaffold/Linker | Connects the chelator and fluorophore | Cyclohexanamine moiety |

Development of Porous Organic Polymers for Adsorption and Sensing based on Chemical Principles

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore structures, making them ideal for applications in gas storage, separation, and chemical sensing. rsc.orgnih.gov The synthesis of POPs involves linking rigid molecular building blocks into a highly crosslinked, amorphous, or crystalline network.

This compound can be envisioned as a monomer for creating functional POPs. The amine group can undergo reactions, such as condensation with aldehydes or acylation with acid chlorides, to form a rigid, polymeric network. The pyridinyl groups would then be distributed throughout the porous material, acting as functional sites. These basic nitrogen sites can serve as adsorption points for acidic gases like CO2 or SO2, or as recognition sites for sensing applications. For instance, pyridinium-based ionic POPs have been constructed and shown to be effective for the catalytic fixation of atmospheric CO2. researchgate.net

The inherent porosity of the polymer, combined with the chemical affinity of the embedded pyridinyl groups, could lead to materials with high selectivity for specific analytes. The Lewis basicity of the pyridine nitrogen makes it a target for sensing applications involving Lewis acidic species. nih.gov For example, boron-containing POPs have demonstrated excellent sensing and absorptivity for amines and pyridine, highlighting the utility of this type of acid-base interaction in porous materials. nih.gov

Fundamental Organic Synthesis and Reagent Development

Ligand Design in Coordination Chemistry and Metal Complexation

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting complex are heavily influenced by the ligand's structure, electronics, and steric profile. The this compound molecule contains two key features for ligand design: the pyridine nitrogen and the cyclohexylamine (B46788) nitrogen.

The pyridine nitrogen is a classic coordinating atom for a wide range of transition metals. nsf.gov The cyclohexylamine provides a second potential binding site, although it is a weaker σ-donor than the pyridine. More importantly, the amine offers a reactive handle for further modification. By reacting the amine group, the basic ligand scaffold can be elaborated to create more complex, multidentate ligands. For example, Schiff base condensation with a salicylaldehyde (B1680747) derivative would create a tridentate ligand capable of forming stable complexes with metals like cobalt, nickel, or copper.

The flexible cyclohexyl spacer is a critical feature, as it allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This contrasts with rigid, planar ligands and can lead to novel complex geometries and reactivities. The design of flexible, ditopic (two-binding site) ligands is an active area of research for constructing coordination polymers and discrete molecular assemblies. mdpi.com

Use as Reagents or Intermediates in Complex Chemical Transformations

The synthesis of complex organic molecules, particularly pharmaceuticals, often relies on key intermediates that possess specific functional groups and stereochemistry. Trans-4-substituted cyclohexane-1-amines are a recognized class of such intermediates. nih.gov For example, a derivative, trans-ethyl 2-(4-aminocyclohexyl)acetate, is a crucial building block in the industrial synthesis of the antipsychotic drug cariprazine. nih.gov

This compound fits into this class of compounds. Its synthesis and purification, particularly the separation of its cis and trans diastereomers, are relevant to the broader challenge of producing stereochemically pure building blocks. Research has shown that enzymatic methods, using transaminases, can be employed to selectively convert the undesired cis-diastereomer of a 4-substituted cyclohexylamine mixture into the corresponding ketone. This allows for the isolation of the highly pure trans-isomer, which is often the desired one for pharmaceutical applications. nih.gov This methodology highlights the potential of this compound to serve as a key intermediate, whose stereochemistry can be controlled through biocatalytic methods, for the synthesis of more complex target molecules.

Conclusion and Future Research Directions for 4 4 Pyridinyl Cyclohexanamine

Summary of Key Research Findings and Contributions

Direct research contributions of 4-(4-Pyridinyl)cyclohexanamine are limited. However, the wealth of information on its structural fragments allows for a summary based on analogy. The key contributions from related chemical structures are categorized by the two primary moieties.

The Pyridine (B92270) Moiety: The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Research on various pyridine derivatives has consistently demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal Activity: Numerous studies have identified pyridine derivatives as potent agents against various strains of bacteria and fungi. nih.govresearchgate.net

Antiviral Properties: The pyridine scaffold is integral to molecules targeting viral components, including influenza virus's RNA-dependent RNA polymerase. mdpi.com

Kinase Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, making it a privileged structure in the design of kinase inhibitors for oncology and inflammatory diseases.

The Cyclohexylamine (B46788) Scaffold: The cyclohexylamine group is a non-aromatic carbocyclic amine that imparts specific physicochemical properties to a molecule, such as basicity, lipophilicity, and a three-dimensional structure. wikipedia.org This scaffold is a component of various bioactive agents. Research on compounds incorporating a cyclohexyl or cyclohexylamine moiety has revealed:

Central Nervous System (CNS) Activity: Derivatives of cyclohexylamine have been investigated for analgesic and antidepressant properties. researchgate.net

Enhanced Protein Interactions: The hydrophobic nature of the cyclohexane (B81311) ring can facilitate favorable interactions with hydrophobic pockets within protein targets.

Use as a Synthetic Intermediate: Cyclohexylamine and its derivatives are valuable intermediates in the synthesis of more complex organic compounds and active pharmaceutical ingredients. wikipedia.org

Identification of Emerging Avenues for Further Research

Given the foundational knowledge of its components, the compound this compound represents a promising, yet underexplored, area of chemical and pharmacological research. Emerging avenues for investigation include:

Novel Synthetic Pathways: Development and optimization of efficient, scalable, and stereoselective synthetic routes to produce both cis and trans isomers of this compound would be the first critical step to enable further research.

Pharmacological Screening Programs: A comprehensive screening of the compound could unveil its therapeutic potential. Based on related structures, initial assays should focus on:

Antimicrobial and Antiviral Assays: Testing against a broad panel of bacterial, fungal, and viral pathogens.

Kinase Inhibition Profiling: Screening against a panel of disease-relevant kinases to identify potential anticancer or anti-inflammatory activity.

CNS Receptor Binding and Functional Assays: Evaluating its potential as an analgesic, antidepressant, or neuroprotective agent.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a systematic SAR study would be crucial. This would involve the synthesis of a library of derivatives to explore how modifications to the pyridine ring (e.g., substitution) and the cyclohexylamine moiety (e.g., N-alkylation, stereochemistry) affect potency and selectivity.

Computational and Modeling Studies: In-silico methods, such as molecular docking and dynamic simulations, could predict potential biological targets and help rationalize the results of biological screening, thereby guiding the design of more potent analogs. mdpi.com

Prospective Impact on Interdisciplinary Scientific Disciplines

The exploration of this compound and its derivatives could have a significant impact across several scientific fields:

Medicinal Chemistry: If proven to be biologically active, this compound could serve as a new scaffold or lead compound for drug discovery programs. Its simple structure combines the aromatic, hydrogen-bonding capabilities of pyridine with the three-dimensional, lipophilic character of the cyclohexane ring, offering a unique starting point for optimization.

Pharmacology: As a novel chemical probe, this compound could be used to investigate the function of specific biological targets. If it displays high potency and selectivity for a particular receptor or enzyme, it could become a valuable tool for elucidating complex biological pathways.

Materials Science and Coordination Chemistry: Pyridyl ligands are fundamental in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The introduction of the cyclohexylamine group offers a site for further functionalization or a change in steric and electronic properties, potentially leading to the development of novel materials with unique catalytic, sorptive, or photophysical properties.

The table below summarizes the potential research areas for the this compound scaffold based on the known activities of its constituent chemical motifs.

| Research Area | Rationale based on Constituent Moieties | Potential Application |

| Antimicrobial Drug Discovery | Pyridine derivatives exhibit broad-spectrum antibacterial and antifungal properties. researchgate.netijpsr.com | Development of new antibiotics or antifungals. |

| Antiviral Therapeutics | Pyridine-based molecules are known to inhibit viral replication enzymes. mdpi.com | Lead compound for new anti-influenza or other antiviral agents. |

| Oncology | Pyridine is a common scaffold in kinase inhibitors used in cancer therapy. | Development of novel kinase inhibitors for cancer treatment. |

| Neuropharmacology | Cyclohexylamine derivatives have shown potential analgesic and antidepressant effects. researchgate.net | Investigation of new treatments for pain, depression, or other CNS disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.